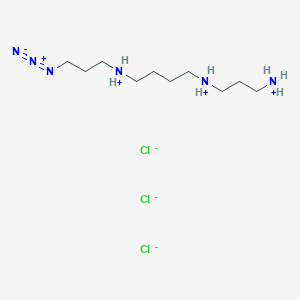

N1-Azido-spermine.3HCl

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N1-Azido-spermine.3HCl, also known as Azidospermine, is a synthetic compound used in various scientific research applications. It is a derivative of spermine, a polyamine found in all eukaryotic cells .

Molecular Structure Analysis

The molecular formula of this compound is C10H27Cl3N6 . Its molecular weight is 264.8 . More detailed structural analysis would require specific spectroscopic data which is not available from the search results.Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the search results, azides in general are known to be involved in a variety of reactions . They can act as nucleophiles in substitution reactions and can be reduced to amines .Physical And Chemical Properties Analysis

This compound is a crystalline powder with an off-white color . More specific physical and chemical properties such as melting point, boiling point, and density are not available from the search results.Wissenschaftliche Forschungsanwendungen

Polyamine Metabolism and Cellular Function

N1-Azido-spermine.3HCl is closely related to polyamines, a class of molecules that includes spermidine and spermine. Polyamines are ubiquitous in living cells and are implicated in a range of biological processes. The roles of polyamines such as spermidine and spermine, to which this compound is structurally related, have been extensively studied, providing insights into potential applications of this compound in scientific research.

Cell Growth and Proliferation : Polyamines are involved in cell growth and proliferation. They play a critical role in the stabilization of DNA and RNA structures, modulation of enzyme activities, and regulation of ion channels. Polyamines have been shown to participate in tumor growth, indicating a potential research application of this compound in cancer studies, especially in understanding mechanisms of cellular proliferation and differentiation (Szeliga & Albrecht, 2021).

Epigenetic Regulation : The structural analogs of this compound, such as spermine and spermidine, have been implicated in epigenetic regulation through inhibition of histone acetyltransferases and interaction with chromatin. This suggests a potential application in studying epigenetic modifications that influence gene expression, a critical aspect of developmental biology and disease pathogenesis (Mould et al., 2015).

Neuroprotection and Aging : Research on polyamines has also highlighted their role in neuroprotection and aging. Spermidine, for example, has been associated with autophagy induction and lifespan extension in model organisms. This suggests that this compound could be utilized in neurobiological research to explore neuroprotective strategies and mechanisms underlying aging (Kalač & Krausová, 2005).

Reproductive Health : Given the role of spermine and spermidine in stabilizing DNA and their high concentration in semen, related compounds like this compound could be of interest in reproductive health research. They may be used to study sperm maturation, motility, and the implications of polyamine metabolism in fertility and infertility treatments (Lewis & Maccarrone, 2009).

Safety and Hazards

N1-Azido-spermine.3HCl is classified as a hazard under the GHS07 classification . It may cause respiratory irritation, skin irritation, and serious eye irritation . Safety measures include using only in a well-ventilated area, avoiding breathing dust/fumes, and wearing protective clothing, eye protection, and face protection .

Wirkmechanismus

Biochemical Pathways

N1-Azido-spermine.3HCl is closely related to polyamines, a class of molecules that includes spermidine and spermine. Polyamines are implicated in a range of biological processes. Spermidine, for instance, is produced by collective metabolic pathways of gut bacteria, bacteria-host co-metabolism, and by the host cells, including activated immune cells .

Eigenschaften

IUPAC Name |

3-azaniumylpropyl-[4-(3-azidopropylazaniumyl)butyl]azanium;trichloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H24N6.3ClH/c11-5-3-8-13-6-1-2-7-14-9-4-10-15-16-12;;;/h13-14H,1-11H2;3*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAAIMCTWMSESMM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC[NH2+]CCCN=[N+]=[N-])C[NH2+]CCC[NH3+].[Cl-].[Cl-].[Cl-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H27Cl3N6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[4-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]phenyl]-3-phenylurea](/img/structure/B2581118.png)

![[4-(Methoxymethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methanamine;hydrochloride](/img/structure/B2581119.png)

![N,N-Dimethyl-1-[4-[(prop-2-enoylamino)methyl]benzoyl]pyrrolidine-2-carboxamide](/img/structure/B2581120.png)

![2-{[1-(2-Fluorophenyl)ethyl]amino}-3-methylbutan-1-ol hydrochloride](/img/no-structure.png)

![4-[2-amino-3-(methoxycarbonyl)-1H-pyrrolo[2,3-b]quinoxalin-1-yl]benzoic acid](/img/structure/B2581128.png)

![7-[(4-Chlorophenyl)methyl]-3-methyl-8-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]purine-2,6-dione](/img/structure/B2581130.png)

![2-((4-chlorobenzyl)thio)-3,7-diphenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2581133.png)